molecular formula C25H25NO B588573 Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- CAS No. 824959-87-7

Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-

Cat. No.: B588573
CAS No.: 824959-87-7
M. Wt: 355.5 g/mol
InChI Key: BMOMWXXAVVSIRU-UHFFFAOYSA-N
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Description

JWH 180 is a potent synthetic cannabinoid (CB) that binds both the central CB1 receptor (Ki = 26 nM) and the peripheral CB2 receptor (Ki = 9.6 nM). The physiological and toxicological properties of JWH 180 have not been characterized. Compounds like JWH 180 have been detected in herbal blends sold as recreational drugs. This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

JWH-180, also known as (1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone, is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

JWH-180 acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids like THC . The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .

Biochemical Pathways

This can lead to a decrease in protein kinase A activity, affecting various downstream effects such as the release of neurotransmitters .

Result of Action

The activation of cannabinoid receptors by JWH-180 can lead to various molecular and cellular effects. For instance, it can lead to sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The effects can vary depending on the specific cell type .

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH-180. For example, the method of administration can affect its bioavailability and onset of effects. When smoked or vaporized, cannabinoids can produce a quick onset of effects and rapid offset . Moreover, factors such as the user’s metabolic rate, body mass, age, health status, and concurrent use of other substances can also influence the effects of JWH-180 .

Properties

IUPAC Name

(1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOMWXXAVVSIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669851
Record name (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824959-87-7
Record name (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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